molecular formula C20H23N7O4 B2660838 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-64-3

8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2660838
CAS No.: 919034-64-3
M. Wt: 425.449
InChI Key: IFWCWQJHTGSSJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a furan ring, a piperazine ring, and an imidazo[2,1-f]purine moiety. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the piperazine ring, and the imidazo[2,1-f]purine moiety. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nitrogen atoms in the piperazine ring could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with similar structures are used as pharmaceuticals and their mechanisms of action involve interacting with biological targets such as enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its behavior under different conditions .

Properties

IUPAC Name

6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O4/c1-13-12-27-15-16(23(2)20(30)22-17(15)28)21-19(27)26(13)10-7-24-5-8-25(9-6-24)18(29)14-4-3-11-31-14/h3-4,11-12H,5-10H2,1-2H3,(H,22,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWCWQJHTGSSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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